An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methoxyphenol
An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0), a substituted phenol of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methoxy groups on the phenol ring presents a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, the rationale behind its structural design in the context of drug development, a generalized synthetic approach, and essential safety and handling protocols.
Introduction: The Strategic Importance of Substituted Phenols in Drug Discovery
Substituted phenols are a cornerstone in the design of bioactive molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The aromatic ring provides a scaffold for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile. The specific substituents on 5-Chloro-2-fluoro-3-methoxyphenol—chloro, fluoro, and methoxy groups—are frequently employed in medicinal chemistry to modulate a molecule's potency, selectivity, and pharmacokinetic properties.[1][2]
The chloro and fluoro groups, being electron-withdrawing, can significantly impact the acidity of the phenolic proton and influence the molecule's interaction with protein targets through halogen bonding and other multipolar interactions.[1] Fluorine, in particular, is known to enhance metabolic stability and membrane permeability.[2] The electron-donating methoxy group can alter the electronic landscape of the aromatic ring and participate in hydrogen bonding.[1] The interplay of these substituents makes 5-Chloro-2-fluoro-3-methoxyphenol a compelling starting point for the development of new chemical entities.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 5-Chloro-2-fluoro-3-methoxyphenol is not extensively available in public literature. However, based on its structure and data from closely related isomers, we can predict its key properties.
Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-3-methoxyphenol and Related Isomers
| Property | 5-Chloro-2-fluoro-3-methoxyphenol (Predicted/Inferred) | 3-Chloro-2-fluoro-5-methoxyphenol[3] | 5-Chloro-3-fluoro-2-methoxyphenol[4] | 5-Fluoro-2-methoxyphenol[5][6] |
| CAS Number | 1785505-25-0 | 1783512-60-6 | Not Available | 72955-97-6 |
| Molecular Formula | C₇H₆ClFO₂ | C₇H₆ClFO₂ | C₇H₆ClFO₂ | C₇H₇FO₂ |
| Molecular Weight | 176.57 g/mol | 176.57 g/mol | 176.57 g/mol | 142.13 g/mol |
| Appearance | Likely a solid at room temperature | Solid | Not Available | White to off-white solid |
| Solubility | Expected to be soluble in organic solvents | Not Available | Not Available | Soluble in organic solvents |
| Purity | >97% (Typical for commercial samples) | 97% | Not Available | Not Available |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the phenolic hydroxyl proton (a broad singlet). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms in the molecule. The carbons attached to the electronegative oxygen, fluorine, and chlorine atoms would be shifted downfield.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[8]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Absorptions corresponding to C-O, C-F, and C-Cl stretching, as well as aromatic C-H and C=C stretching, would also be present.
A Generalized Synthetic Approach
A specific, documented synthesis for 5-Chloro-2-fluoro-3-methoxyphenol is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of substituted phenols and aromatic compounds. A common strategy involves the functionalization of a pre-existing aromatic ring.
Hypothetical Retrosynthetic Analysis
A logical retrosynthetic pathway could start from a more readily available substituted benzene derivative. The key steps would involve the introduction of the chloro, fluoro, methoxy, and hydroxyl groups in a regioselective manner.
Illustrative Synthetic Workflow
The following diagram illustrates a potential, generalized workflow for the synthesis of a substituted phenol like 5-Chloro-2-fluoro-3-methoxyphenol.
Caption: A generalized synthetic workflow for the preparation of a substituted phenol.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized representation and would require optimization for the specific synthesis of 5-Chloro-2-fluoro-3-methoxyphenol.
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Halogenation of a Substituted Anisole: A suitable starting material, such as a fluoro-methoxyanisole, would undergo electrophilic halogenation to introduce the chlorine atom at the desired position. This could be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent.
-
Nitration: The resulting halogenated intermediate would then be nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group. The directing effects of the existing substituents would guide the position of nitration.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite in an acidic solution at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the final phenolic product.
-
Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to obtain the desired 5-Chloro-2-fluoro-3-methoxyphenol.
Role in Drug Discovery and Lead Optimization
The structural motifs present in 5-Chloro-2-fluoro-3-methoxyphenol are of significant interest in drug discovery for several reasons:
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the creation of compound libraries for high-throughput screening. The phenolic hydroxyl group can be readily derivatized to form ethers, esters, or other functional groups.
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Modulation of Physicochemical Properties: The combination of lipophilic (chloro) and hydrophilic (hydroxyl, methoxy) groups, along with the metabolically robust fluoro group, provides a balanced starting point for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5]
-
Probing Protein Binding Pockets: The distinct electronic nature of the substituents allows medicinal chemists to probe the microenvironment of a protein's binding pocket. For instance, the chloro and fluoro groups can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1]
The following diagram illustrates the potential interactions of the key functional groups of 5-Chloro-2-fluoro-3-methoxyphenol within a hypothetical protein binding site.
Caption: Potential molecular interactions within a protein binding site.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling 5-Chloro-2-fluoro-3-methoxyphenol. Based on the safety data sheets of structurally similar compounds, the following guidelines are recommended.[10][11][12][13]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[10]
-
Ingestion: Clean mouth with water. Get medical attention.[10]
Storage
Conclusion
5-Chloro-2-fluoro-3-methoxyphenol represents a strategically designed chemical entity with significant potential in the field of drug discovery. While specific data for this exact isomer is limited, a comprehensive understanding of its properties and potential applications can be derived from the analysis of its structural components and related compounds. Its unique combination of functional groups provides a rich platform for the development of novel therapeutics, offering medicinal chemists a versatile tool for lead optimization and the exploration of new chemical space. As research progresses, it is anticipated that the utility of this and similar substituted phenols will continue to expand, contributing to the advancement of modern medicine.
References
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PubChemLite. (n.d.). 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2). [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. [Link]
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PMC - NIH. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. [Link]
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Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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Filo. (2025, May 14). Study the NMR spectrum of 3-chloro-5-methoxyphenol. [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
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Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. [Link]
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University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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